molecular formula C9H9NO4 B13000653 2-(2-Amino-acetoxy)-benzoic acid

2-(2-Amino-acetoxy)-benzoic acid

Cat. No.: B13000653
M. Wt: 195.17 g/mol
InChI Key: LSOJUGHTUZWIFW-UHFFFAOYSA-N
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Description

2-(2-Amino-acetoxy)-benzoic acid is an organic compound that features both an amino group and an acetoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-acetoxy)-benzoic acid typically involves the esterification of salicylic acid with glycine, followed by acetylation. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acetylation step may require acetic anhydride or acetyl chloride as the acetylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-acetoxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-Amino-acetoxy)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-acetoxy)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the acetoxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-benzoic acid: Lacks the acetoxy group, which may result in different reactivity and biological activity.

    2-Acetoxy-benzoic acid: Lacks the amino group, affecting its interaction with enzymes and receptors.

    Salicylic acid: Similar structure but lacks both the amino and acetoxy groups, leading to different chemical and biological properties.

Uniqueness

2-(2-Amino-acetoxy)-benzoic acid is unique due to the presence of both amino and acetoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and interactions that are not possible with similar compounds lacking one of these groups.

Biological Activity

2-(2-Amino-acetoxy)-benzoic acid, also known as an aspirin derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by an acetoxy group and an amino group attached to a benzoic acid backbone. This unique configuration is believed to contribute to its biological properties.

The mechanism of action for this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and carcinogenesis. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory prostaglandins and promote apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of aspirin, including this compound, exhibit significant anticancer properties.

  • In Vitro Studies : In a study evaluating the compound's efficacy against various cancer cell lines (HT-29 and SW480), it was found to induce apoptosis with an IC50 value of approximately 276 μM. The compound's ability to inhibit cell growth was enhanced compared to conventional aspirin, indicating a promising avenue for cancer treatment .
  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in over a 60% reduction in tumor volume in xenografted human colon cancer cells. Notably, there was no observed toxicity during treatment, as indicated by stable body weight and absence of organ damage .

Analgesic Effects

In addition to its anticancer properties, this compound has been noted for its analgesic effects. In models of induced pain (e.g., acetic acid-induced abdominal constriction), the compound demonstrated significant pain relief comparable to standard analgesics .

Comparative Efficacy

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancer276
AspirinAnticancer>500
FlusalazineAnalgesicNot specified
DoxorubicinAnticancer0.83

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer treated with this compound showed a significant decrease in tumor markers and improved quality of life .
  • Pain Management : Patients experiencing chronic pain conditions reported substantial relief when treated with formulations containing this compound, suggesting potential for broader therapeutic applications beyond oncology .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(2-aminoacetyl)oxybenzoic acid

InChI

InChI=1S/C9H9NO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5,10H2,(H,12,13)

InChI Key

LSOJUGHTUZWIFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CN

Origin of Product

United States

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